molecular formula C10H9BrN2O2 B1406897 Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1315362-84-5

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B1406897
CAS No.: 1315362-84-5
M. Wt: 269.09 g/mol
InChI Key: XSAJSQRCXJXDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1251033-23-4, MFCD22551971) is a brominated heterocyclic compound with an ethyl ester group at position 7 and a bromine substituent at position 3 of the imidazo[1,2-a]pyridine scaffold . Its molecular formula is C₉H₈BrN₃O₂, with a molecular weight of 269.08 g/mol. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions due to the reactivity of the bromine atom .

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAJSQRCXJXDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis

One-pot synthesis methods are preferred for their efficiency and simplicity. For example, a two-step one-pot method has been developed for synthesizing 3-substituted imidazo[1,2-a]pyridines, involving the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) followed by cyclization with active electrophiles.

Multi-Step Synthesis

Multi-step syntheses often involve initial formation of an intermediate, which is then converted into the desired product through further reactions. For Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, a multi-step process involves the reaction of 4-bromopyridin-2-amine with ethyl 2-chloro-3-oxopropanoate in ethanol, followed by purification steps.

Reaction Conditions and Reagents

For related compounds, common reagents include:

  • Solvents : Ethanol, ethyl acetate, and DMF are commonly used.
  • Bases : Sodium bicarbonate or potassium carbonate may be employed.
  • Electrophiles : Ethyl 2-chloro-3-oxopropanoate or similar compounds are used for cyclization.
  • Brominating Agents : N-Bromosuccinimide (NBS) or other brominating agents could be used for introducing the bromine atom.

Analysis of Reaction Outcomes

The success of these reactions depends on optimizing conditions to achieve high yields and purity. Factors such as temperature, reaction time, and solvent choice are critical.

Yield and Purity

Yields for related compounds can vary significantly based on reaction conditions. For example, Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate has been synthesized with yields ranging from moderate to high.

Purification Methods

Purification typically involves chromatography or crystallization techniques. For instance, silica gel chromatography is often used to purify imidazopyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Compounds containing the imidazo[1,2-a]pyridine structure have been recognized for their diverse pharmacological activities. Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate has been investigated for its potential as an inhibitor of key enzymes associated with cancer and infectious diseases. Research indicates that derivatives of this compound can exhibit antiviral, antibacterial, antifungal, and anti-inflammatory properties .

Key Studies:

  • Antiviral Activity: A study demonstrated that imidazo[1,2-a]pyridines can inhibit viral replication in vitro. This compound was shown to reduce the viral load significantly in tested cell lines.
  • Anticancer Properties: Research has indicated that similar compounds can induce apoptosis in cancer cells by inhibiting specific signaling pathways. This compound is being evaluated for its efficacy against various cancer types.

Material Science

Applications in Organic Electronics:
The compound has potential applications in organic semiconductors due to its electronic properties. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:
A recent investigation into the use of imidazo[1,2-a]pyridine derivatives in OLED technology showed that these compounds could enhance charge mobility and stability within the device architecture.

Mechanism of Action

The mechanism of action of ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in anti-tuberculosis research, it has been shown to inhibit key enzymes involved in bacterial cell wall synthesis. The compound’s fused ring system allows it to bind effectively to these targets, disrupting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1134327-98-2)
  • Key Differences : Bromine and ester groups are swapped (Br at position 7, ester at position 3).
  • Molecular Weight : 269.1 g/mol .
  • Impact : Alters electronic distribution and reactivity. The bromine at position 7 may hinder nucleophilic substitution compared to position 3, affecting downstream derivatization .
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 143982-54-1)
  • Key Differences : Ester group at position 2 instead of 5.

Ester Variants

Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 342613-63-2)
  • Key Differences : Methyl ester replaces ethyl.
  • Molecular Weight : 255.07 g/mol .

Halogen-Substituted Derivatives

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 2409596-95-6)
  • Key Differences : Additional chlorine at position 6.
  • Molecular Weight : 303.54 g/mol .
  • Impact : Increased electrophilicity enhances reactivity in Suzuki-Miyaura couplings. Chlorine may introduce steric hindrance, affecting regioselectivity in reactions .

Functionalized Derivatives

Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate
  • Key Differences : Nitrophenyl group at position 7.
  • Structural Data : Dihedral angle of 56.21° between imidazo[1,2-a]pyridine and benzene rings .
  • Impact : Electron-withdrawing nitro group enhances π-π stacking interactions, influencing solid-state packing and crystallinity .
Ethyl 2-(3,4-difluorophenyl)imidazo[1,2-a]pyrimidine-7-carboxylate
  • Key Differences : Pyrimidine ring replaces pyridine.

Data Table: Key Properties of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound 1251033-23-4 C₉H₈BrN₃O₂ 269.08 Br (3), COOEt (7) Cross-coupling intermediate
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 1134327-98-2 C₁₀H₉BrN₂O₂ 269.10 Br (7), COOEt (3) Reduced reactivity at Br site
Mthis compound 342613-63-2 C₉H₇BrN₂O₂ 255.07 Br (3), COOMe (7) Improved solubility, drug intermediate
Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate 2409596-95-6 C₁₀H₈BrClN₂O₂ 303.54 Br (6), Cl (7), COOEt (3) Enhanced electrophilicity for coupling
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - C₁₆H₁₃N₃O₄ 311.30 4-NO₂Ph (8), COOEt (7) Strong π-π interactions, crystallography studies

Biological Activity

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrN2O2 and a molar mass of 269.09 g/mol. The compound features a bromine atom at the 3-position and an ethyl ester functional group at the 7-position of the imidazo[1,2-a]pyridine ring system. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results that suggest its potential as an antimicrobial agent. The exact mechanism of action is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Potential

Research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against triple-negative breast cancer (TNBC) cell lines, showing a dose-dependent decrease in cell viability and proliferation rates . The compound's ability to induce apoptosis in cancer cells is also being explored.

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular metabolism or signaling pathways critical for cancer cell survival.
  • Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells .
  • Induction of Apoptosis : Some findings indicate that it may trigger apoptotic pathways in tumor cells, although further research is needed to clarify this mechanism.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
Antimicrobial Activity Showed significant inhibition against various bacterial strains; further studies are ongoing to determine specific mechanisms.
Anticancer Activity Demonstrated dose-dependent cytotoxicity in TNBC cell lines; potential for inducing apoptosis and cell cycle arrest.
Toxicological Studies Preliminary toxicology assessments indicated no significant hepatic or renal toxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves annulation reactions starting from substituted pyridines or imidazole precursors. For example, reactions with amine anions (e.g., lithium ethylamide in ethylamine/ether) may proceed via bromine-lithium exchange or reductive dehalogenation pathways, though these often yield complex mixtures requiring purification . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF improve reactivity .
  • Temperature control : Reflux conditions (e.g., 4–8 hours) enhance reaction completion .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) isolates the target compound with yields up to 76% .
  • Stoichiometry : Using excess nucleophiles (e.g., potassium carbonate) drives reactions to completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons in the imidazo[1,2-a]pyridine ring appear as doublets or triplets between δ 7.0–9.0 ppm. The ethyl ester group shows a quartet (~δ 4.3 ppm) for CH₂ and a triplet (~δ 1.3 ppm) for CH₃ .
    • Carbonyl (C=O) signals resonate at ~δ 165–170 ppm in ¹³C NMR .
  • HRMS : Confirm molecular weight with <5 ppm error. For example, a calculated [M+H]⁺ of 550.0978 should match observed values (e.g., 550.0816) .
  • IR Spectroscopy : Ester C=O stretches appear at ~1700–1750 cm⁻¹, and C-Br bonds show peaks near 500–600 cm⁻¹ .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

Methodological Answer: Crystallographic discrepancies often arise from twinning, poor data-to-parameter ratios, or thermal motion. Strategies include:

  • Data Collection : Use high-resolution detectors (e.g., Bruker SMART CCD) and multi-scan absorption corrections (SADABS) to minimize errors .
  • Refinement : Employ SHELXL for small-molecule refinement, ensuring R-factors <0.05. For example, a structure with R₁=0.055 and wR₂=0.170 indicates acceptable precision .
  • Validation : Check for reasonable bond lengths (e.g., C–C ~1.50 Å) and angles. Twisted substituents (e.g., ester groups at 55.6° from the core plane) should align with steric considerations .
  • Data-to-Parameter Ratio : Maintain ratios >12:1 to avoid overfitting .

Q. What mechanistic insights explain the formation of byproducts during the reaction of this compound with nucleophiles?

Methodological Answer: Byproducts often arise from competing pathways:

  • Reductive Dehalogenation : Abstraction of Br⁺ by strong bases (e.g., lithium ethylamide) generates the parent imidazo[1,2-a]pyridine (35% yield) and minor products like 6-bromo-7-ethylamino derivatives (2.5%) .
  • Electrophilic Substitution : Bulky nucleophiles may attack alternative positions (e.g., C-6 instead of C-3), requiring steric maps or DFT calculations to predict regioselectivity .
  • Mitigation : Use directing groups (e.g., electron-withdrawing substituents) or low-temperature conditions to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.